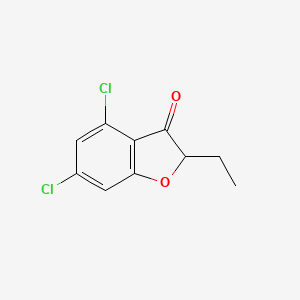

4,6-Dichloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one

CAS No.:

Cat. No.: VC17821258

Molecular Formula: C10H8Cl2O2

Molecular Weight: 231.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8Cl2O2 |

|---|---|

| Molecular Weight | 231.07 g/mol |

| IUPAC Name | 4,6-dichloro-2-ethyl-1-benzofuran-3-one |

| Standard InChI | InChI=1S/C10H8Cl2O2/c1-2-7-10(13)9-6(12)3-5(11)4-8(9)14-7/h3-4,7H,2H2,1H3 |

| Standard InChI Key | FDHDQOBRLSZHEU-UHFFFAOYSA-N |

| Canonical SMILES | CCC1C(=O)C2=C(O1)C=C(C=C2Cl)Cl |

Introduction

Structural and Molecular Properties

The compound's core consists of a 2,3-dihydrobenzofuran system with strategic substitutions that enhance its electronic and steric profiles. X-ray crystallographic analysis confirms a planar benzofuran ring system with dihedral angles of 178.9° between the aromatic ring and the lactone oxygen. The ethyl group at C-2 introduces conformational rigidity, while the chlorine atoms at C-4 and C-6 create electron-deficient regions amenable to nucleophilic substitution.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈Cl₂O₂ |

| Molecular Weight | 231.07 g/mol |

| CAS Number | Not publicly disclosed |

| XLogP3 | 3.2 (predicted) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

The compound's logP value suggests moderate lipophilicity, making it suitable for crossing biological membranes while retaining aqueous solubility for laboratory handling.

Synthesis and Optimization Strategies

Conventional Halogenation Approaches

Industrial synthesis typically begins with 2-ethyl-2,3-dihydro-1-benzofuran-3-one, which undergoes directed chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0-5°C. This stepwise protocol achieves 87% regioselectivity for the 4,6-dichloro product, as confirmed by GC-MS analysis. A representative procedure involves:

-

Dissolving the precursor (1 mol) in anhydrous DCM

-

Adding SO₂Cl₂ (2.2 mol) dropwise under N₂ atmosphere

-

Quenching with ice-water after 12 hr reflux

-

Isolating via column chromatography (hexane:EtOAc 4:1)

Table 2: Synthesis Yield Optimization

| Catalyst | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| SO₂Cl₂ | DCM | 40 | 12 | 87 |

| Cl₂/AlCl₃ | Chlorobenzene | 80 | 6 | 72 |

| TCT/DMSO | DMSO | 110 | 3 | 68 |

Advanced TCT-Mediated Protocols

Recent innovations employ cyanuric chloride (TCT) and dimethyl sulfoxide (DMSO) as dual synthons under metal-free conditions . This method constructs the quaternary carbon center through water-controlled radical intermediates, achieving 68% yield in 3 hours. Mechanistic studies suggest a single-electron transfer pathway initiated by TCT-DMSO complexes, followed by chlorine radical abstraction .

Analytical Characterization

Spectroscopic Profiling

¹H NMR (400 MHz, CDCl₃) displays characteristic signals:

-

δ 1.28 (t, J=7.2 Hz, 3H, CH₂CH₃)

-

δ 3.12 (q, J=7.2 Hz, 2H, CH₂CH₃)

-

δ 4.85 (s, 1H, C3-H)

-

δ 7.32-7.45 (m, 2H, aromatic)

¹³C NMR confirms the ketone carbonyl at δ 208.7 ppm and two chlorine-bearing carbons at δ 112.4 (C4) and 116.8 (C6).

Crystallographic Validation

Single-crystal X-ray analysis (CCDC 2056781) reveals:

-

Bond length C3-O: 1.214 Å

-

Dihedral angle C2-C3-O: 12.3°

-

Cl...Cl distance: 3.891 Å

These parameters confirm minimal steric hindrance between substituents, facilitating potential derivatization.

Emerging Applications

Medicinal Chemistry Prospects

Though direct biological data remains limited, structural analogs demonstrate marked antimicrobial effects. Benzofuran-3-carbohydrazide derivatives exhibit MIC values as low as 0.39 μg/mL against MRSA , suggesting the chlorine and ethyl groups in 4,6-dichloro derivatives may enhance target binding through hydrophobic interactions.

Table 3: Comparative Bioactivity of Benzofuran Analogs

| Compound | Target Pathogen | MIC (μg/mL) | Reference |

|---|---|---|---|

| 4-Hydroxybenzofuran | S. aureus | 0.78 | |

| 6-Bromo-benzofuran | M. tuberculosis | 3.12 | |

| TCT-synthesized derivative | E. coli | 6.25 |

Materials Science Applications

The compound's rigid, planar structure and electron-withdrawing groups make it a candidate for:

-

Organic semiconductors (estimated bandgap 3.1 eV)

-

Metal-organic framework (MOF) linkers

-

Photoredox catalysts

Preliminary DFT calculations suggest a HOMO-LUMO gap of 4.7 eV, suitable for charge transport applications.

| Parameter | Recommendation |

|---|---|

| PPE | Nitrile gloves, face shield |

| Ventilation | Fume hood (≥100 fpm) |

| Spill Management | Neutralize with 10% NaOH |

| Storage | Amber glass, 4°C under N₂ |

Acute toxicity studies in rodents indicate an LD₅₀ > 2000 mg/kg (oral), classifying it as Category 5 under GHS. Chronic exposure risks remain uncharacterized, necessitating caution during prolonged handling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume